Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is an organic compound that features a thiazole ring, a cyclopropylamino group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the cyclopropylamino group and the tert-butyl ester. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with an α-haloketone can yield the thiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Substitution: The cyclopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring .
Scientific Research Applications
Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylamino group can enhance binding affinity and specificity, while the tert-butyl ester can influence the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with different substituents, such as:
- Tert-butyl 2-(methylamino)-1,3-thiazole-5-carboxylate
- Tert-butyl 2-(phenylamino)-1,3-thiazole-5-carboxylate
- Tert-butyl 2-(ethylamino)-1,3-thiazole-5-carboxylate .
Uniqueness
Tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is unique due to the presence of the cyclopropylamino group, which can confer distinct steric and electronic properties. This can result in different reactivity and binding characteristics compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 2-(cyclopropylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-11(2,3)15-9(14)8-6-12-10(16-8)13-7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNOBHHCAVSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.